molecular formula C18H21NO2 B6614430 Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- CAS No. 1333577-53-9

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)-

Cat. No. B6614430
CAS RN: 1333577-53-9
M. Wt: 283.4 g/mol
InChI Key: HRBSJTZPWJFDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)-, is a heterocyclic aromatic compound belonging to the class of isoquinolines. It is used as a pharmaceutical intermediate and has been studied for its potential applications in medicinal chemistry. Isoquinoline is a versatile compound, and its unique structure makes it an attractive target for research in synthetic organic chemistry.

Scientific Research Applications

Isoquinoline has been studied extensively for its potential applications in medicinal chemistry. It has been used in the synthesis of a variety of therapeutic agents, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. Isoquinoline has also been studied for its potential use in the synthesis of novel materials for drug delivery and drug targeting. In addition, isoquinoline has been used in the synthesis of a variety of natural products, such as alkaloids and terpenoids.

Mechanism of Action

The mechanism of action of isoquinoline is not yet fully understood. However, it is believed that isoquinoline acts as a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. In addition, isoquinoline has been shown to interact with a variety of other enzymes, such as acetylcholinesterase, monoamine oxidase, and thymidylate synthase.
Biochemical and Physiological Effects
Isoquinoline has been shown to have a variety of biochemical and physiological effects. In animal studies, isoquinoline has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant activities. In addition, isoquinoline has been shown to have a protective effect against oxidative stress and to increase the production of nitric oxide, which is involved in a variety of physiological processes.

Advantages and Limitations for Lab Experiments

Isoquinoline is a useful compound for laboratory experiments due to its low cost and easy synthesis. However, due to its potential toxicity, it should be handled with caution in the laboratory. In addition, isoquinoline is sensitive to light and air, and should be stored in an airtight container in a cool, dark place.

Future Directions

Isoquinoline has a great potential for further research in medicinal chemistry and drug delivery. Future research could focus on the development of novel isoquinoline-based drugs and drug delivery systems, as well as on the elucidation of the mechanism of action of isoquinoline and its potential applications in the treatment of various diseases. In addition, further research could explore the potential of isoquinoline as an antioxidant and anti-inflammatory agent, as well as its potential use in the synthesis of novel materials for drug delivery.

Synthesis Methods

Isoquinoline can be synthesized from a variety of starting materials. The most common method for the synthesis of isoquinoline is the Mannich reaction, which involves the condensation of an aldehyde, a primary amine, and a formaldehyde to form a Mannich base. The Mannich base can then be cyclized to form isoquinoline. Other methods for the synthesis of isoquinoline include the Pictet-Spengler reaction, the Gabriel synthesis, and the Knoevenagel condensation.

properties

IUPAC Name

7-methoxy-2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-20-18-8-7-15-9-10-19(14-16(15)13-18)11-12-21-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBSJTZPWJFDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN(C2)CCOC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176790
Record name Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1333577-53-9
Record name Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333577-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.